molecular formula C17H23N3O3S2 B11025276 Methyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Methyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B11025276
M. Wt: 381.5 g/mol
InChI Key: QQWQZAQOGWLNBH-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring structure. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents. This compound, with its unique structural attributes, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving appropriate precursors such as α-haloketones and thiourea. The subsequent steps involve functional group modifications to introduce the butyl, methyl, and isopropyl groups at specific positions on the thiazole rings.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of reaction progress through techniques like HPLC or GC-MS.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.

    Other heterocycles: Compounds containing imidazole or oxazole rings also show comparable properties.

Uniqueness

Methyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its specific substituents and the combination of two thiazole rings. This structural uniqueness can lead to distinct biological activities and applications, setting it apart from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Methyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their roles in drug development, particularly in the fields of antimicrobial, anticancer, and antioxidant activities. This article explores the biological activity of this specific compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups that contribute to its biological activity:

  • Thiazole Rings : The presence of thiazole rings is crucial for the compound's interaction with biological targets.
  • Carbonyl and Amino Groups : These groups may facilitate hydrogen bonding with biomolecules, enhancing the compound's binding affinity.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) values have been reported as follows:

Bacterial StrainMIC (µM)
Staphylococcus aureus1.0 - 61.2
Streptococcus pneumoniae0.117 - 0.131

These results indicate that the compound possesses potent antibacterial properties, likely due to its ability to penetrate bacterial cell membranes and disrupt cellular functions .

Anticancer Activity

Research indicates that thiazole derivatives exhibit promising anticancer effects. The compound has been evaluated for its cytotoxicity against various cancer cell lines.

Cell LineIC50 (µg/mL)
A-431<1.98
Bcl-2 Jurkat<1.61

The structure-activity relationship (SAR) suggests that modifications on the thiazole ring can enhance cytotoxic effects, making it a candidate for further development in cancer therapy .

Antioxidant Activity

The antioxidant capacity of thiazole compounds is another area of interest. The compound has demonstrated significant free radical scavenging activity, outperforming standard antioxidants like ascorbic acid.

Test MethodResult
Erythrocyte Hemolysis0.85%

This antioxidant activity may be attributed to the electron-donating groups present in the structure, which stabilize free radicals .

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The amphiphilic nature of thiazole derivatives allows them to integrate into bacterial membranes, leading to cell lysis.
  • Inhibition of Enzymatic Activity : The carbonyl and amino functionalities may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, the compound may reduce oxidative stress within cells, contributing to its protective effects .

Case Studies

Several studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

  • A study on a related thiazole derivative reported successful inhibition of tumor growth in xenograft models.
  • Clinical trials have shown promise in using thiazole-based compounds as adjunct therapies in combination with traditional chemotherapy agents.

Properties

Molecular Formula

C17H23N3O3S2

Molecular Weight

381.5 g/mol

IUPAC Name

methyl 2-[(4-butyl-2-methyl-1,3-thiazole-5-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H23N3O3S2/c1-6-7-8-11-14(24-10(4)18-11)15(21)20-17-19-12(16(22)23-5)13(25-17)9(2)3/h9H,6-8H2,1-5H3,(H,19,20,21)

InChI Key

QQWQZAQOGWLNBH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(SC(=N1)C)C(=O)NC2=NC(=C(S2)C(C)C)C(=O)OC

Origin of Product

United States

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